molecular formula C21H24N2O6S B3662987 4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3662987
M. Wt: 432.5 g/mol
InChI Key: NXDOGKSUAMVSOW-UHFFFAOYSA-N
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Description

4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a triethoxyphenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the triethoxyphenyl derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-({[(3,4,5-Trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate: An ester derivative of the compound.

    4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzamide: An amide derivative of the compound.

Uniqueness

The uniqueness of 4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxyphenyl group, in particular, can influence the compound’s solubility, reactivity, and potential interactions with biological targets .

Properties

IUPAC Name

4-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(24)23-21(30)22-15-9-7-13(8-10-15)20(25)26/h7-12H,4-6H2,1-3H3,(H,25,26)(H2,22,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDOGKSUAMVSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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